2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole
Overview
Description
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole, also known as FLT, is a synthetic compound that has been extensively studied for its potential use in scientific research. FLT belongs to the class of benzothiazole derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole selectively binds to the active site of TS and inhibits its activity by forming a covalent bond with the enzyme. This inhibition leads to a decrease in the production of thymidine, which is an essential component of DNA synthesis. The decrease in thymidine production ultimately leads to cell death, making this compound a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on cancer cells, inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole is its ability to selectively target TS, making it a potentially safer and more effective chemotherapeutic agent than traditional chemotherapy drugs. This compound has also been shown to have a low toxicity profile, making it a suitable candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole should focus on improving its solubility and developing more efficient methods for its delivery in vivo. Additionally, further studies should investigate its potential use in the treatment of other diseases besides cancer, such as inflammatory and neurodegenerative disorders. Research should also focus on the development of new derivatives of this compound that have improved pharmacological properties and efficacy.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole has been used in various scientific research studies due to its ability to selectively bind to and inhibit the activity of thymidylate synthase (TS). TS is an enzyme that plays a crucial role in DNA synthesis and repair, and its inhibition can lead to cell death. This compound has been shown to be a potent TS inhibitor and has been used in studies related to cancer research, specifically in the development of new chemotherapeutic agents.
properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQFOAJZYODSMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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